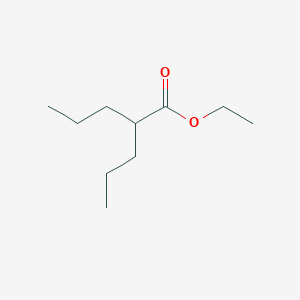

Ethyl 2-propylpentanoate

Descripción

Contextualization as a Valproic Acid Derivative in Research

Ethyl 2-propylpentanoate (B1229163) is chemically the ethyl ester of 2-propylpentanoic acid, a compound widely known as valproic acid (VPA). nih.gov Valproic acid is a branched short-chain fatty acid that was first synthesized in 1882 by Beverly S. Burton. mdpi.comnih.gov Initially used as an organic solvent, its anticonvulsant properties were discovered serendipitously in 1963. mdpi.comresearchgate.netdrugbank.com Since then, VPA has become a widely prescribed medication for epilepsy, bipolar disorder, and migraine prevention. mdpi.comnih.govresearchgate.net

In the context of scientific research, Ethyl 2-propylpentanoate is primarily investigated as a prodrug of valproic acid. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The rationale behind developing VPA prodrugs, including its esters, is to potentially improve the pharmacokinetic profile, enhance bioavailability, or alter the distribution of the parent drug. nih.gov Research has explored how simple esterification, as seen in this compound, can influence the therapeutic and toxicological properties of valproic acid. nih.gov

Historical Perspectives on its Scientific Investigation

The scientific investigation of valproic acid derivatives, including esters like this compound, followed the discovery of the parent compound's therapeutic properties. After valproic acid's anticonvulsant effects were identified in the 1960s, researchers began to synthesize and test various modifications of the VPA structure to understand its structure-activity relationship and to find compounds with potentially improved characteristics. nih.govmdpi.comresearchgate.net

Early research into VPA derivatives aimed to enhance the intracellular availability of the active compound. nih.gov Studies in the 1980s began to systematically evaluate the antiepileptic efficacy of different VPA derivatives, including amides, structural analogs, and esters. nih.gov A notable study from this period specifically identified "the small VPA-ester, 2-propylpentanoic acid ethyl ester," as a compound that decreased epileptiform activities in a manner comparable to VPA itself, leading to the proposition that it could function as a VPA-prodrug. nih.gov This early work laid the foundation for further investigation into how esterification could be used to modulate the activity of valproic acid.

Current Research Landscape and Academic Significance

The current research landscape for this compound is intertwined with the broader and ongoing investigation into valproic acid and its derivatives. The academic significance of this compound lies in its role as a tool for understanding the fundamental aspects of VPA's action and for exploring strategies to develop new therapeutic agents.

Recent research continues to explore the synthesis of novel VPA derivatives, including more complex esters and amides, with the goal of enhancing therapeutic efficacy and reducing the known side effects of VPA, such as teratogenicity. mdpi.com For instance, research into various ester and amide derivatives of VPA has shown that modifications to the carboxylic acid group can lead to compounds with altered anticonvulsant profiles. nih.gov

The synthesis of various VPA esters, including those with more complex alcohol moieties, is an active area of research. researchgate.netresearchgate.net These studies often use this compound as a reference or starting point for comparison. The academic pursuit of new VPA derivatives is driven by the desire to create safer and more effective treatments for neurological disorders.

Detailed Research Findings

Research into this compound and related compounds has yielded specific data on their synthesis and biological activity.

Synthesis and Properties

This compound is typically synthesized via the esterification of valproic acid with ethanol (B145695) in the presence of an acid catalyst. The reaction involves the condensation of the carboxylic acid and the alcohol to form the ester and water.

Table 1: Synthesis of Valproic Acid Esters

| Starting Material | Reagent | Product |

|---|---|---|

| 2-propylpentanoic acid (Valproic Acid) | Ethanol | This compound |

| 2-propylpentanoic acid | Chloromethyl pivalate | Pivaloyloxymthis compound |

This table provides examples of synthetic routes to different valproic acid esters, including this compound.

Comparative Anticonvulsant Activity

Studies have compared the anticonvulsant effects of valproic acid with its derivatives. These comparisons are crucial for understanding the structure-activity relationships and for identifying potentially superior drug candidates.

Table 2: Comparative Anticonvulsant Profile of Valproic Acid and a Key Metabolite

| Compound | Animal Model | Anticonvulsant Effect |

|---|---|---|

| Valproic Acid (VPA) | Maximal Electroshock Seizure (MES) test in mice | Active |

| 2-en-Valproic Acid (2-en-VPA) | Maximal Electroshock Seizure (MES) test in mice | Comparable to VPA |

| Valproic Acid (VPA) | Pentylenetetrazol seizure test in mice | Active |

| 2-en-Valproic Acid (2-en-VPA) | Pentylenetetrazol seizure test in mice | Comparable to VPA |

| Valproic Acid (VPA) | Gerbils with generalized tonic-clonic seizures | Potent |

This table, based on a study by Löscher et al. (1984), compares the anticonvulsant activity of valproic acid with its major metabolite, 2-en-VPA, demonstrating a comparable efficacy profile in various preclinical models. mdpi.comnih.gov Such studies provide a framework for evaluating other derivatives like this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWUBHEBLFWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168818 | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17022-31-0 | |

| Record name | Valproic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Propylpentanoate and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The synthesis of Ethyl 2-propylpentanoate (B1229163) primarily relies on well-established chemical reactions, including esterification and derivatization from precursors.

Esterification Reactions for Ethyl 2-propylpentanoate Synthesis

The most common method for synthesizing this compound is through the Fischer-Speier esterification of 2-propylpentanoic acid (valproic acid) with ethanol (B145695) in the presence of an acid catalyst. cerritos.edubyjus.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is often used. cerritos.edubyjus.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. byjus.commasterorganicchemistry.com Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. byjus.commasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid and tosic acid. masterorganicchemistry.com

Table 1: Fischer-Speier Esterification of 2-Propylpentanoic Acid

| Reactants | Catalyst | Product | Key Feature |

| 2-Propylpentanoic Acid, Ethanol | Acid (e.g., H₂SO₄) | This compound, Water | Reversible reaction driven by excess alcohol. cerritos.edubyjus.comlibretexts.org |

Derivatization from 2-Propylpentanoic Acid Precursors

Another key synthetic strategy involves the derivatization of precursors related to 2-propylpentanoic acid. A common precursor is 2-propylpentanenitrile, which can be synthesized by the alkylation of cyanoacetic ester with propyl bromide. chemicalbook.com The resulting dipropylcyanoacetic ester is then hydrolyzed and decarboxylated to yield dipropylacetonitrile, which is subsequently hydrolyzed to 2-propylpentanoic acid. chemicalbook.com This acid can then be esterified as described above.

An alternative derivatization route starts from ethyl 2-bromo-2-propylpentanoate. google.com The bromine atom can be eliminated to form an unsaturated ester, which can then be further modified. google.com For instance, treatment with a tertiary amine can lead to the formation of E-2-propyl-2-pentenoic acid ethyl ester. google.com

Furthermore, the synthesis of analogues can be achieved through various reactions. For example, ferrocenyl-based ester derivatives of valproic acid have been synthesized by reacting haloalkylferrocene derivatives with valproic acid in the presence of potassium carbonate and a catalytic amount of 18-crown-6 (B118740) ether. researchgate.net

Novel Catalytic Approaches in this compound Synthesis

Recent research has focused on developing more efficient and selective catalytic methods for the synthesis of this compound and its analogues.

Phase-Transfer Catalysis in Ester Formation

Phase-transfer catalysis (PTC) has emerged as a powerful technique for esterification, offering mild reaction conditions, high yields, and selectivity. mdpi.com This method is particularly useful when dealing with reactants that are soluble in immiscible phases, such as an aqueous and an organic phase. youtube.comyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to the other, where the reaction occurs. youtube.comyoutube.comgoogle.com

In the context of esterification, PTC can be used to transfer the carboxylate anion from an aqueous phase to an organic phase containing the alkylating agent (e.g., ethyl halide). mdpi.com This approach avoids the need for harsh acidic conditions and can lead to cleaner reactions with fewer byproducts. mdpi.com For instance, the esterification of adipic acid, benzoic acid, and phthalic acid has been successfully demonstrated using PTC. mdpi.com

Table 2: Phase-Transfer Catalysis in Esterification

| Catalyst Type | Function | Advantages |

| Quaternary Ammonium Salts | Transfers carboxylate anion to organic phase | Mild conditions, high yield, high selectivity. mdpi.comgoogle.com |

| Polyethylene Glycols | Facilitates interphase reactant transfer | Avoids harsh acids, reduces byproducts. google.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest for pharmaceutical applications. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. The Horner-Wadsworth-Emmons reaction is a notable method used to synthesize chiral α,β-unsaturated sulfoxides, which can be precursors to chiral esters. semanticscholar.org This reaction has been shown to proceed with good E/Z selectivity and can retain the enantiomeric excess of the starting materials. semanticscholar.org

Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, aza-Michael addition reactions have been employed for the stereoselective synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. nih.gov

Research on Industrial-Scale Synthesis Process Optimization

Optimizing the synthesis of this compound for industrial-scale production is crucial for its commercial viability. Research in this area focuses on several key aspects:

Catalyst Efficiency and Recovery: Developing robust and reusable catalysts is a primary goal. researchgate.net Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred for industrial processes due to their ease of separation from the reaction mixture. researchgate.net

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent is essential to maximize yield and minimize energy consumption. google.com For example, a "one-pot" synthesis method for ethyl 2-oxocyclopentylacetate, a related compound, has been developed to shorten the production cycle and reduce waste. google.com

Downstream Processing: Efficient purification methods are necessary to obtain a high-purity product. Techniques like distillation and chromatography are commonly employed.

Process Intensification: Continuous flow reactors are increasingly being explored for the industrial synthesis of esters. These systems offer better control over reaction parameters and can lead to higher throughput and improved safety compared to traditional batch reactors.

Table 3: Industrial Synthesis Optimization Strategies

| Area of Optimization | Key Considerations |

| Catalysis | Use of heterogeneous catalysts for easy separation and reuse. researchgate.net |

| Reaction Conditions | Fine-tuning temperature, pressure, and solvent for maximum yield. google.com |

| Purification | Efficient distillation and chromatography techniques. |

| Process Design | Implementation of continuous flow reactors for improved control and safety. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound and its analogues is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores the application of these principles to create more sustainable and environmentally friendly synthetic routes.

A significant focus in the green synthesis of this compound is the use of biocatalysis, particularly employing enzymes like lipases. scielo.brnih.gov Lipases are effective biocatalysts for esterification reactions, offering high selectivity and operating under mild conditions, which reduces energy consumption and the formation of byproducts. scielo.brresearchgate.net Research has demonstrated the successful use of immobilized lipases, such as Novozym® 435 from Candida antarctica, for the synthesis of various esters. researchgate.net These enzymatic methods often take place in solvent-free systems or in green solvents, further enhancing their environmental credentials. scielo.brresearchgate.net

The traditional chemical synthesis of the precursor, 2-propylpentanoic acid (valproic acid), often involves multi-step processes that can be optimized using green chemistry principles. scirp.orgresearchgate.net For instance, microwave-assisted organic synthesis has been shown to significantly shorten reaction times and improve yields in the decarboxylation step of malonic acid derivatives to produce carboxylic acids like 2-propylpentanoic acid, often without the need for solvents or catalysts. scirp.org

Furthermore, the development of chemo-enzymatic pathways provides a powerful strategy for sustainable synthesis. mdpi.com This approach combines the selectivity of enzymatic reactions with the efficiency of chemical transformations. For example, a greener synthesis of chiral epoxides, which are valuable precursors, has been developed from renewable resources like levoglucosenone (B1675106) using a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com

The table below summarizes and compares different synthetic approaches, highlighting the advantages of greener methodologies.

Table 1: Comparison of Synthetic Methodologies for this compound and its Precursors

| Method | Key Features | Green Chemistry Aspects | Yield | Source |

|---|---|---|---|---|

| Biocatalytic Esterification | Use of lipases (e.g., Novozym® 435) to catalyze the esterification of 2-propylpentanoic acid with ethanol. | Mild reaction conditions, high selectivity, use of renewable biocatalysts, potential for solvent-free conditions. | High | researchgate.net |

| Microwave-Assisted Decarboxylation | Decarboxylation of a malonic acid derivative to form 2-propylpentanoic acid under microwave irradiation. | Solvent-free, catalyst-free, significantly reduced reaction time. | High | scirp.org |

| Chemo-enzymatic Synthesis | Combination of enzymatic reactions (e.g., lipase-mediated oxidation) with chemical steps. | Use of renewable starting materials, safer reagents, and reduced waste generation. | Good to High | mdpi.com |

| Traditional Acid-Catalyzed Esterification | Esterification of 2-propylpentanoic acid with ethanol using a strong acid catalyst (e.g., H₂SO₄). | Less selective, requires high temperatures and subsequent purification. | 70-75% | |

The exploration of ionic liquids (ILs) as alternative reaction media or even as part of the final product structure also aligns with green chemistry principles. ipp.ptmdpi.com Ionic liquids based on the 2-propylpentanoate anion have been synthesized and characterized, offering potential advantages in terms of reduced volatility and tunable properties. ipp.ptmdpi.com

Sophisticated Analytical Methodologies for Ethyl 2 Propylpentanoate Investigation

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for separating ethyl 2-propylpentanoate (B1229163) from complex mixtures. This separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) Method Development and Validation for Ethyl 2-propylpentanoate

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The method involves vaporizing the sample and moving it through a capillary column with a carrier gas (mobile phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.

Method development for this compound typically involves optimizing several parameters to achieve good resolution and peak shape. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For more definitive identification, GC is often coupled with Mass Spectrometry (GC-MS). nih.gov

A typical GC method would be validated according to established guidelines to ensure its reliability. Validation parameters include:

Linearity : Establishing a proportional relationship between the detector response and the concentration of the analyte over a specific range. researchgate.net

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. hilarispublisher.com

Accuracy and Precision : Determining how close the measured values are to the true value and to each other, respectively.

Table 1: Illustrative GC Method Parameters for Ester Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID/MS |

| Column | DB-624 or HP-5MS (or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 1:10) |

| Oven Program | Initial temp 40°C, ramp to 250°C |

| Detector | FID or Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications in Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another fundamental separation technique that uses a liquid mobile phase to move the sample through a packed column. hilarispublisher.com It is highly versatile and can be applied to a wide range of compounds. Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher operating pressures, leading to faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. researchgate.nettdx.catacs.org

While highly effective, the application of HPLC with standard UV-Visible detectors for this compound can be challenging due to the compound's lack of a strong chromophore (a part of the molecule that absorbs light). Therefore, analysis may require coupling the HPLC system to a more universal detector, such as a mass spectrometer (LC-MS) or a refractive index (RI) detector. chemicalbook.comnih.gov For the parent compound, valproic acid, and its metabolites, LC-MS methods have been successfully developed, demonstrating the feasibility of this approach for related structures. nih.gov

Table 2: Comparison of HPLC and UPLC Systems

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., up to 6,000 psi) | Higher (e.g., up to 15,000 psi) |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Faster |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Advanced Sample Preparation Strategies for Complex Research Matrices

Before chromatographic analysis, this compound often needs to be isolated and concentrated from its sample matrix (e.g., biological fluids, environmental water, or food products). This sample preparation step is critical for removing interferences and improving the accuracy and reliability of the results.

Common advanced sample preparation techniques include:

Solid-Phase Extraction (SPE) : This method involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. SPE is widely used for cleaning up and concentrating samples prior to GC or HPLC analysis.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes adsorb onto the coating. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis. This method is particularly useful for volatile compounds in complex matrices, such as analyzing the volatile components in silage. nist.gov

Liquid-Liquid Extraction (LLE) : A traditional method where the analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like hexane (B92381) or ethyl acetate). While effective, it can be more labor-intensive and use larger volumes of organic solvents compared to SPE or SPME.

Spectroscopic Characterization and Structural Elucidation

Spectroscopy is used to determine the molecular structure of a compound by measuring how it interacts with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR : Proton NMR gives information about the number of different types of protons in a molecule, their chemical environment, and which protons are adjacent to one another. For this compound, the spectrum would show characteristic signals for the ethyl group (a quartet and a triplet) and a series of overlapping signals for the two propyl chains attached to the central carbon.

¹³C NMR : Carbon NMR provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbonyl carbon (C=O), the oxygen-linked methylene (B1212753) carbon of the ethyl group (-OCH₂-), and the various aliphatic carbons in the propyl and ethyl chains.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | 2H |

| -CH(CH₂CH₂CH₃)₂ | ~2.3 | Multiplet (m) | 1H |

| -CH(CH₂CH₂CH₃)₂ | ~1.6 - 1.2 | Multiplet (m) | 8H |

| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H |

| -CH(CH₂CH₂CH₃)₂ | ~0.9 | Triplet (t) | 6H |

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemicalbook.com It is used for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. When coupled with GC (GC-MS), it allows for the separation and identification of multiple components in a mixture. nih.govresearchgate.net

For this compound (molecular weight: 172.26 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern is key to its identification. Common fragmentation pathways for esters include:

Loss of the alkoxy group : Cleavage of the C-O bond can result in the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment ion.

McLafferty Rearrangement : A characteristic rearrangement for esters with a sufficiently long alkyl chain, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This typically produces a prominent fragment ion at m/z 88 for ethyl esters. acs.org

Alpha-cleavage : Cleavage of the bond adjacent to the carbonyl group.

This detailed fragmentation is crucial for distinguishing it from other isomers and for identifying it in complex metabolite profiles. mdpi.com

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₃H₇]⁺ (Loss of a propyl group) |

| 88 | McLafferty Rearrangement Product |

| 77 | Fragment from benzoic acid (if used as internal standard) mdpi.com |

Method Validation and Quality Control in Analytical Research for this compound

Method validation is a critical process in analytical research that ensures an analytical method is suitable for its intended purpose. ajrconline.org It involves a series of experiments designed to evaluate the performance characteristics of the method, such as accuracy, precision, specificity, linearity, range, and robustness. Quality control (QC) is the set of procedures undertaken to ensure that a measurement system is in a state of statistical control and that the results of the analysis are reliable. epa.gov

For the analysis of this compound, method validation and quality control are essential to ensure the accuracy and reliability of the analytical data. This is particularly important in regulated environments, such as the pharmaceutical industry, where the quality of the data is critical for product safety and efficacy. synzeal.com

The following table summarizes the key parameters of method validation and their importance in the analysis of this compound:

Key Method Validation Parameters for this compound Analysis

| Parameter | Description | Importance for this compound Analysis |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | Ensures that the measured concentration of this compound is correct. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Indicates the reproducibility of the analytical method. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Ensures that the analytical method is not affected by impurities or other components in the sample matrix. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Allows for the accurate quantification of this compound over a range of concentrations. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the concentration range over which the analytical method is valid. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Ensures that the analytical method is reliable even when there are small variations in the experimental conditions. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determines the sensitivity of the analytical method. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit of the analytical range. |

Quality control procedures for the analysis of this compound typically involve the use of control samples, which are samples with known concentrations of the analyte that are analyzed alongside the unknown samples. The results of the control samples are used to monitor the performance of the analytical method and to ensure that it is in a state of statistical control. medilinkltd.com Regular calibration of analytical instruments is also a crucial aspect of quality control. medilinkltd.com

Mechanistic and Pharmacological Research on Ethyl 2 Propylpentanoate and Valproic Acid Derivatives

Prodrug Concept and Biotransformation Studies of Ethyl 2-propylpentanoate (B1229163)

Ethyl 2-propylpentanoate is an ester prodrug of valproic acid (VPA), a well-established anticonvulsant and mood-stabilizing agent. The prodrug strategy aims to modify the physicochemical properties of a drug to improve its delivery or pharmacokinetic profile. In this case, the ethyl ester is designed to be converted in the body into the pharmacologically active VPA. This biotransformation is central to its function.

Metabolic Pathways and Metabolite Identification Research (e.g., glucuronidation, hydroxylation, β-oxidation)

Once this compound is hydrolyzed to valproic acid, VPA undergoes extensive metabolism, primarily in the liver. nih.gov Research has identified three principal metabolic pathways. mdpi.comresearchgate.netnih.gov

Glucuronidation: This is a major pathway, accounting for approximately 30-50% of VPA metabolism. nih.govdrugbank.com Uridine diphosphate (B83284) (UDP)-glucuronosyltransferase (UGT) enzymes conjugate VPA to form valproate acid glucuronide (VPAG), a hydrophilic metabolite that is readily excreted in the urine. nih.govpharmgkb.org Several UGT isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, are involved in this process. pharmgkb.org

Mitochondrial β-oxidation: This pathway is also a major route of metabolism, responsible for about 40% of an administered dose. nih.govdrugbank.com As a branched-chain fatty acid, VPA can enter the mitochondrial β-oxidation cycle. researchgate.netulisboa.pt The initial step involves the formation of valproyl-CoA, which is then further metabolized. pharmgkb.org A key metabolite from this pathway is 2-ene-VPA. nih.govmdpi.com

Cytochrome P450 (CYP)-mediated Oxidation: This is considered a minor route, accounting for roughly 15-20% of metabolism. drugbank.com This pathway involves oxidation at the ω, ω-1, and ω-2 positions, leading to various hydroxylated and carboxylated metabolites. drugbank.com One of the most studied metabolites from this pathway is 4-ene-VPA, which arises from CYP-catalyzed desaturation. psu.edu Further metabolism of 4-ene-VPA can lead to the formation of reactive metabolites. nih.gov

Table 1: Major Metabolic Pathways of Valproic Acid This table is interactive. Click on the headers to sort.

| Pathway | Approximate Contribution | Key Enzymes | Key Metabolites |

|---|---|---|---|

| Glucuronidation | ~50% nih.gov | UGTs (e.g., UGT1A6, UGT2B7) pharmgkb.org | Valproate acid glucuronide (VPAG) nih.gov |

| β-Oxidation | ~40% nih.gov | Acyl-CoA Dehydrogenase researchgate.net | 2-ene-VPA, Valproyl-CoA nih.govmdpi.com |

| CYP-mediated Oxidation | ~10-20% nih.govdrugbank.com | Cytochrome P450 (CYP) researchgate.net | 4-ene-VPA, Hydroxylated VPA drugbank.compsu.edu |

In vitro and In vivo Bioconversion Dynamics

As a prodrug, this compound must be efficiently converted to valproic acid to exert its pharmacological effects. This bioconversion primarily occurs through hydrolysis, a reaction catalyzed by esterase enzymes present in the blood, liver, and other tissues.

While direct studies on the bioconversion dynamics of this compound are specific, research on other VPA prodrugs provides a model for this process. An in vitro study investigating the metabolic conversion of 2-propylpentanal acetals, another class of VPA prodrugs, demonstrated their successful transformation into valproic acid. nih.gov In this study, the acetals were incubated with 10,000g supernatant or microsomes from rat liver. nih.gov The production of valproic acid was confirmed, and the reaction was found to be dependent on NADPH and oxygen and was inhibited by the cytochrome P-450 inhibitor SKF-525A, indicating a P-450 mediated reaction pathway for acetal (B89532) prodrugs. nih.gov These findings support the general principle that prodrugs can be effectively metabolized to VPA by hepatic enzyme systems. For an ester prodrug like this compound, hydrolysis by non-specific esterases is the expected primary mechanism of activation.

Molecular Mechanisms of Action of Valproic Acid and its Esters

The anticonvulsant activity of valproic acid, the active form of this compound, is not attributed to a single mode of action but rather to a combination of effects on neurotransmitter systems, epigenetic processes, and ion channels.

Neurochemical Modulation: Research on GABAergic System Interactions

One of the most well-documented mechanisms of VPA is its enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov VPA increases brain concentrations of GABA, and research suggests this occurs through several actions. supp.aiwikipedia.org

A primary mechanism is the inhibition of GABA-degrading enzymes. symbiosisonlinepublishing.com VPA inhibits GABA transaminase (ABAT) and succinate (B1194679) semialdehyde dehydrogenase (ALDH5A1), which are responsible for the breakdown of GABA. nih.govnih.gov By inhibiting these enzymes, VPA leads to an accumulation of GABA in the brain. nih.gov Some studies also suggest that VPA may stimulate GABA synthesis by influencing the enzyme glutamic acid decarboxylase (GAD). ulisboa.ptsymbiosisonlinepublishing.com

Beyond affecting GABA levels, VPA potentiates GABAergic transmission. nih.gov This includes facilitating GABA-mediated responses at the postsynaptic receptor. symbiosisonlinepublishing.com Furthermore, research in developing brains has shown that treatment with VPA can increase the number of GABAergic cells and enhance GABAergic neurotransmission, suggesting a role in neuronal differentiation. frontiersin.org Studies on astroglial cells have also shown that VPA can interact with the transport mechanisms for GABA. nih.gov

Epigenetic Regulation: Investigations into Histone Deacetylase Inhibition

A significant discovery in VPA research was its function as a direct inhibitor of histone deacetylases (HDACs). wikipedia.orglabforvets.comnih.gov This action places VPA in the category of epigenetic modulators. HDACs are enzymes that remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, VPA causes hyperacetylation of histones, which promotes a more relaxed chromatin structure and facilitates gene expression. researchgate.netnih.gov

In vitro studies have shown that VPA and its analogs inhibit multiple class I and class II HDACs, but not class III HDACs like HDAC6 or HDAC10. aacrjournals.orgresearchgate.net The IC50 (the concentration required to inhibit 50% of enzyme activity) for VPA against HDAC1 has been reported to be approximately 0.4 mM. nih.gov This inhibition of HDACs is believed to mediate many of VPA's neuroprotective and long-term effects by altering the expression of genes involved in neuronal survival and plasticity. nih.govlabforvets.com

Table 2: In Vitro Inhibition of Histone Deacetylases (HDACs) by Valproic Acid (VPA) This table is interactive and based on data from studies on VPA and its analogs. aacrjournals.orgresearchgate.net

| HDAC Target | Class | Inhibition by VPA | Notes |

|---|---|---|---|

| HDAC1 | I | Yes | VPA directly inhibits HDAC1 with an IC50 of ~0.4 mM. nih.gov |

| HDACs (Class I & II) | I & II | Yes | VPA shows a characteristic order of potency against multiple Class I and II HDACs. aacrjournals.org |

| HDAC6 | IIb | No | VPA does not significantly inhibit HDAC6. aacrjournals.orgresearchgate.net |

| HDAC7 | IIa | Yes | VPA inhibits HDAC7 activity in vitro. researchgate.net |

| HDAC10 | IIb | No | VPA does not significantly inhibit HDAC10. aacrjournals.org |

Enzyme Kinetics and Binding Studies Related to Anticonvulsant Activity

The anticonvulsant effect of VPA is linked to its interaction with several molecular targets, including enzymes and ion channels.

Enzyme Inhibition: As detailed previously, VPA inhibits key enzymes in the GABA degradation pathway, namely GABA transaminase and succinate semialdehyde dehydrogenase. nih.govnih.gov It is also a direct, non-competitive inhibitor of HDACs, with kinetic studies establishing its potency against specific isoforms. nih.govaacrjournals.org Further, the metabolite valproyl-CoA has been shown to inhibit N-acetylglutamate synthase (NAGS), an enzyme involved in the urea (B33335) cycle. pharmgkb.org VPA itself is also a weak inhibitor of the drug-metabolizing enzyme CYP2C9. nih.govgazi.edu.tr

Ion Channel Blockade: In addition to its effects on enzymes, VPA modulates neuronal excitability by directly blocking voltage-gated ion channels. nih.gov Research indicates that VPA can block voltage-gated sodium channels, which limits the sustained, high-frequency repetitive firing of neurons. symbiosisonlinepublishing.com It also blocks T-type calcium channels, an action that is particularly relevant to its efficacy in treating absence seizures. symbiosisonlinepublishing.com Some early research suggested that this inhibition of spike generation could be an anticonvulsant mechanism independent of the GABAergic system. neurology.org

Preclinical Efficacy Studies of this compound in Disease Models

Preclinical research has explored the therapeutic potential of this compound, an ester derivative of valproic acid (VPA), primarily focusing on its efficacy in models of epilepsy. Investigations have also extended to various structural analogues of this compound to explore a wider range of pharmacological activities.

Antiepileptic Efficacy Research

This compound, also known as ethyl valproate, has demonstrated anticonvulsant properties in preclinical studies. caltagmedsystems.co.uk Research aimed at improving the intracellular availability of VPA led to the synthesis and testing of several derivatives, including this compound. nih.gov

In one key study, the antiepileptic efficacy of this compound was evaluated using an in vitro model of epileptiform activity in the buccal ganglia of the snail, Helix pomatia, and confirmed in an in vivo rat cortex model. nih.gov Epileptiform activity was induced using pentylenetetrazol, which causes characteristic paroxysmal depolarization shifts (PDS) in neurons. nih.gov The study found that this compound reduced these epileptiform activities in a manner comparable to the known effects of its parent compound, VPA. nih.gov This observation has led to the suggestion that this compound may function as a prodrug of VPA. nih.gov

Other Pharmacological Activities Investigated for this compound Analogues

Research has expanded beyond the antiepileptic effects of this compound to investigate the pharmacological potential of its structural analogues in various other therapeutic areas. These studies have revealed activities ranging from anticancer and analgesic effects to interactions with hormonal pathways.

Anticancer Activity: Methanethiosulfonate (MTS) derivatives of valproic acid have been synthesized and evaluated for their anticancer properties. tandfonline.com One such compound, 2-((Methylsulfonyl)thio)this compound, demonstrated in vitro antiproliferative activity at micromolar concentrations across different tumor cell lines and inhibited tumor growth in vivo. tandfonline.com The mechanism is believed to involve the inhibition of the STAT3-SH2 domain, a target in cancer therapy. tandfonline.com

Analgesic and Broader Antiepileptic Activity: A novel 1,3,4-thiadiazolylamide derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide (valprazolamide), has shown both antiepileptic and analgesic activities in mouse models. rrpharmacology.ru It was effective against seizures induced by maximal electroshock (MES), pentylenetetrazole (scPTZ), and isoniazid. rrpharmacology.ru In the hot plate test, valprazolamide increased the latency period before a defensive response to a thermal stimulus, indicating an analgesic effect. rrpharmacology.ru

Table 2: Antiepileptic and Analgesic Activity of Valprazolamide in Mice

| Test | Parameter | Result (mg/kg) | Reference |

|---|---|---|---|

| Maximal Electroshock Seizure (MES) | ED₅₀ | 138.4 | rrpharmacology.ru |

| Subcutaneous Pentylenetetrazole (scPTZ) | ED₅₀ | 74.5 | rrpharmacology.ru |

| Isoniazid Antagonism | ED₅₀ | 126.8 | rrpharmacology.ru |

Effects on Steroid Hormone Receptors: The influence of VPA and its derivatives on estrogen and androgen receptor activity has been explored. nih.gov Long-chain derivatives, such as 2-(2-propynyl)-hexanoic acid and 2-(2-propynyl)-heptanoic acid, were found to enhance 17β-estradiol-induced activation of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov The potentiation of ERα activation showed a structure-activity relationship, increasing with the length of the aliphatic side chain. nih.gov In contrast, some derivatives displayed anti-androgenic effects when combined with 5α-dihydrotestosterone, though without a clear structural correlation. nih.gov

Teratogenic Potential: The teratogenic profiles of various VPA derivatives have been assessed using zebrafish embryos. fspublishers.org Amide derivatives such as Ethyl 4-(2-propylpentanamido) benzoate (B1203000) and (4-(hydrazinecarbonyl) phenyl)-2-propylpentanamide were found to be more teratogenic than VPA itself, inducing significant abnormalities in embryonic development at low concentrations. fspublishers.org

Other Anticonvulsant Analogues: Other ester derivatives have also been developed and studied. For instance, pivaloyloxymthis compound was found to exhibit high anti-epileptic and anti-convulsant activity, comparable to that of valproic acid. google.com

Structure Activity Relationship Sar and Derivatization Research of Ethyl 2 Propylpentanoate Analogues

Rational Design and Synthesis of Novel Ethyl 2-propylpentanoate (B1229163) Derivatives

The rational design of novel derivatives of ethyl 2-propylpentanoate, an ester of valproic acid (VPA), is deeply rooted in understanding the structural requirements for its biological activity and the desire to mitigate its known side effects. researchgate.net The core strategy often involves modifying the VPA scaffold to enhance efficacy, alter pharmacokinetic properties, or reduce toxicity. researchgate.netgoogle.com

A key approach in the synthesis of novel derivatives is the creation of constitutional isomers of VPA and their subsequent conversion into amides and urea (B33335) derivatives. researchgate.net For instance, isomers such as 2-ethyl-3-methyl pentanoic acid and diisopropyl acetic acid have been synthesized and further derivatized. researchgate.net The synthesis process can involve acylation of a lactone intermediate with various acid chlorides or carboxylic acids, followed by deprotection steps to yield the target derivatives. nih.gov For example, several diacylglycerol (DAG)-lactone derivatives have been synthesized from a benzyl (B1604629) ether derivative in a two-step process involving acylation and subsequent removal of the benzyl group. nih.gov

Another synthetic strategy involves the introduction of fluorine atoms into the VPA structure. google.com This is based on the rationale that the carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450, potentially reducing the formation of toxic metabolites. google.com For example, ethyl 4,4-difluoro-2-propylpentanoate has been synthesized with the goal of blocking metabolic pathways that lead to hepatotoxicity. google.com

The synthesis of hybrid molecules represents another innovative approach. This involves combining the VPA pharmacophore with other biologically active moieties to create a single compound with multiple therapeutic actions. nih.govresearchgate.net For example, new sulfurated drug hybrids have been synthesized by conjugating VPA with compounds like caffeic acid, ferulic acid, and rosmaricine. nih.gov Similarly, the molecular hybridization of VPA with a 1,3,4-thiadiazole (B1197879) moiety has been explored to generate new anticonvulsant agents. researchgate.net

The synthesis of these derivatives often employs established organic chemistry reactions. For example, the synthesis of various amides and esters of VPA has been achieved through transition-metal catalyzed reactions, which offer efficient methods for constructing new carbon-nitrogen and carbon-oxygen bonds. acs.org Additionally, derivatization techniques using reagents like ethyl chloroformate have been optimized for the efficient conversion of carboxylic acids to their corresponding ethyl esters, a process relevant to the synthesis of this compound itself. mdpi.com

Evaluation of Biological Activity in Relation to Structural Modifications

The biological activity of this compound and its analogues is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been crucial in elucidating how specific molecular modifications influence their therapeutic effects, particularly their anticonvulsant and anticancer properties.

A foundational aspect of the SAR of valproic acid (VPA) and its derivatives is the requirement of a free carboxyl group, an α-hydrogen, and branching at the C-2 position with alkyl chains longer than a methyl group for teratogenic activity. psu.edu Interestingly, stereoselectivity plays a significant role; for instance, the (S) enantiomers of some unsaturated VPA analogues are more teratogenic than their (R) counterparts. psu.edu This highlights the importance of the three-dimensional arrangement of atoms in determining biological outcomes.

In the context of anticonvulsant activity, several constitutional isomers of VPA and their amide and urea derivatives have demonstrated a broad spectrum of activity. researchgate.net Notably, urea derivatives of certain VPA isomers, such as propylisopropylacetylurea and diisopropylacetylurea, have shown superior anticonvulsant activity compared to their corresponding amides and the parent acids. researchgate.net This suggests that the introduction of a urea moiety can significantly enhance the desired pharmacological effect.

Furthermore, the length and branching of the alkyl chains at the alpha position of the carboxylic acid are critical. Transcriptional profiling studies have shown that 2- or 3-carbon alkyl substituents at this position, as seen in 2-ethylhexanoic acid (EHA) and 2-propylnonanoic acid (PNA), result in a biological profile similar to that of VPA. cefic-lri.orgnih.gov This indicates that these structural features are key for eliciting a VPA-like response. In contrast, compounds with much shorter or longer alkyl chains exhibit different transcriptional profiles. cefic-lri.orgnih.gov

The introduction of unsaturation in the side chain has also been investigated. Cyclic analogues of 2-ene VPA have been found to be more potent than VPA itself, with comparable or lower neurotoxicity. google.com This suggests that conformational constraints imposed by a cyclic structure can enhance binding to the target receptor or enzyme.

In the realm of anticancer activity, derivatives of VPA have shown promise. mdpi.com For example, ionic liquids based on valproate have demonstrated antitumor activity against neuroblastoma cell lines. mdpi.com The cytotoxicity of these compounds appears to be influenced by the nature of the cation paired with the valproate anion, with longer alkyl chains on the cation generally leading to higher toxicity. mdpi.com Additionally, sulfur-containing derivatives of VPA have been synthesized and evaluated for their ability to inhibit transcription factors like STAT3 and NF-κB, which are implicated in cancer. nih.gov Many of these hybrid compounds showed strong and selective binding to STAT3 and inhibited the proliferation of cancer cells. nih.gov

The table below summarizes the biological activities of some this compound analogues in relation to their structural modifications.

| Compound/Analogue | Structural Modification | Observed Biological Activity | Reference(s) |

| Propylisopropylacetylurea | Urea derivative of a VPA isomer | Superior anticonvulsant activity compared to the parent acid and amide. | researchgate.net |

| Diisopropylacetylurea | Urea derivative of a VPA isomer | Superior anticonvulsant activity compared to the parent acid and amide. | researchgate.net |

| 2-ene VPA cyclic analogues | Introduction of a cyclic structure in the side chain | More potent anticonvulsant activity than VPA. | google.com |

| Valproate-based ionic liquids | Formation of an ionic liquid with various cations | Antitumor activity against neuroblastoma cells; toxicity varies with the cation. | mdpi.com |

| Sulfur-containing VPA hybrids | Conjugation with sulfur-containing moieties | Inhibition of STAT3 and NF-κB transcription factors; antiproliferative activity. | nih.gov |

| 2-Ethylhexanoic acid (EHA) | 2-carbon alkyl substituent at the alpha position | Transcriptional profile similar to VPA. | cefic-lri.orgnih.gov |

Computational Approaches in SAR Studies (e.g., Molecular Docking, QSAR)

Computational methods are increasingly vital in the study of structure-activity relationships (SAR) for this compound and its analogues. acs.org These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide insights into the molecular interactions that govern biological activity and help rationalize experimental findings. nih.govacs.org

Molecular docking simulations have been employed to investigate the binding of valproic acid (VPA) and its analogues to potential molecular targets, such as histone deacetylases (HDACs). nih.gov These studies can help explain the observed differences in activity among a series of related compounds. For instance, docking models have provided a possible mechanistic explanation for the "activity cliff" observed in transcriptomics data, where small structural changes lead to significant differences in biological response. cefic-lri.orgnih.gov The process typically involves generating a receptor grid for the target protein and then docking the prepared ligands into the active site. acs.org Constraints, such as interactions with key residues or metal ions, can be applied to refine the docking poses. acs.org

QSAR is another powerful computational tool used to correlate the chemical structures of a series of compounds with their biological activities. nih.gov The fundamental principle of QSAR is that similar molecules tend to exhibit similar properties. nih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested molecules. Various molecular descriptors, such as those related to lipophilicity (logP), electronic properties, and molecular shape, are used to quantify the structural features of the molecules. nih.gov For example, QSAR models have been developed to predict the blood-brain barrier permeability of chemical compounds, which is a critical factor for the activity of centrally acting drugs like anticonvulsants. nih.gov

These computational approaches are not only used to explain existing SAR data but also to guide the rational design of new derivatives with improved properties. nih.gov By predicting the activity and potential liabilities of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, a computational method for structure-guided exploration of SAR transfer has been developed, which relies on a three-dimensional molecular fragmentation and recombination scheme to identify new potential lead compounds. nih.gov

The integration of computational modeling with experimental testing creates a powerful feedback loop for lead optimization. The predictions from computational models can be tested experimentally, and the new experimental data can then be used to refine and improve the models. This iterative process accelerates the discovery of new drug candidates with enhanced efficacy and safety profiles.

Development of Hybrid Compounds and Conjugates for Enhanced Activity

The development of hybrid compounds and conjugates represents a sophisticated strategy to enhance the therapeutic activity and overcome the limitations of this compound and its parent compound, valproic acid (VPA). This approach involves chemically linking the VPA moiety to other pharmacologically active molecules to create a single chemical entity with a multi-target profile or improved pharmacokinetic properties. nih.govunibo.it

One area of focus has been the creation of hybrid molecules for cancer therapy. For example, sulfurated drug hybrids have been synthesized by combining VPA with natural compounds like caffeic and ferulic acids. nih.gov These hybrids have been shown to inhibit key transcription factors involved in cancer progression, such as STAT3 and NF-κB, and exhibit antiproliferative activity in cancer cell lines. nih.gov The rationale behind this approach is to combine the HDAC-inhibiting properties of VPA with the antioxidant and anti-inflammatory effects of the natural products to achieve a synergistic anticancer effect.

Another strategy involves conjugating VPA with fatty acids, such as omega-3 fatty acids, to create novel multitarget molecules for neuroinflammatory diseases like multiple sclerosis and Alzheimer's disease. unibo.it This approach aims to combine the neuroprotective and immunomodulatory effects of both components to provide a more comprehensive therapeutic benefit. unibo.it

The concept of creating dual-action inhibitors has also been explored. For instance, hybrid compounds that combine an HDAC inhibitor pharmacophore (like that of VPA) with other anticancer mechanisms have been designed. An example is the development of dual HDAC and tubulin inhibitors, which have shown improved antitumor activities. nih.gov Similarly, dual inhibitors targeting both HDACs and Janus kinases (JAKs) have been developed by conjugating a JAK inhibitor with a hydroxamic acid zinc-binding group, a common feature in many HDAC inhibitors. nih.gov

Furthermore, VPA has been incorporated into conjugates designed to improve drug delivery or modify the release profile. For example, neuroactive steroids have been modified with carboxylic acid esters, including 2-propylpentanoate, to create sustained-release formulations. google.com These modifications can alter the physicochemical properties of the parent drug, potentially leading to improved bioavailability and a longer duration of action. google.com

The development of such hybrid molecules is a testament to the versatility of the VPA scaffold and the ongoing efforts to expand its therapeutic potential beyond its traditional use as an anticonvulsant. By combining its known activities with those of other well-characterized molecules, researchers are creating a new generation of drugs with enhanced efficacy and potentially novel therapeutic applications.

Research on the Environmental Behavior and Ecotoxicology of Ethyl 2 Propylpentanoate

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. cdc.gov For Ethyl 2-propylpentanoate (B1229163), specific studies are limited, but its behavior can be inferred from its physicochemical properties and the behavior of analogous compounds. targetmol.com

The movement of contaminants is influenced by site-specific conditions such as climate and topography. cdc.gov For instance, precipitation can affect surface water runoff and groundwater recharge, potentially leading to the migration of the compound. cdc.gov

Factors Influencing Environmental Fate and Transport:

Vapor Pressure: Influences the rate of volatilization from water and soil surfaces into the atmosphere.

Water Solubility: Affects its concentration in aquatic systems and its mobility in soil. Ethyl 2-propylpentanoate is described as moderately soluble in water. cymitquimica.com

Soil/Sediment Adsorption (Koc): Determines its tendency to bind to organic matter in soil and sediment, which can reduce its mobility. ucla.edu

Biodegradation Mechanisms and Pathways in Various Environmental Media

Specific studies on the biodegradation of this compound are not widely documented. targetmol.com However, as an ester, it is expected to undergo hydrolysis as a primary degradation pathway in the environment. This process can be biotic (mediated by microorganisms) or abiotic. Hydrolysis would break the ester bond, yielding ethanol (B145695) and 2-propylpentanoic acid.

The biodegradation of many organic compounds, including those structurally similar to the hydrolysis products of this compound, is a key removal mechanism in wastewater treatment plants and the wider environment. ucla.edu The efficiency of biodegradation can be influenced by factors such as the solid retention time (SRT) in treatment systems. ucla.edu Generally, longer SRTs can enhance the biological degradation of persistent organic pollutants. ucla.edu

The degradation of related fatty acids and their derivatives often proceeds through beta-oxidation, where the fatty acid chain is shortened by two carbon atoms in each cycle. The resulting products can then typically enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Ecotoxicological Impact Assessments in Aquatic and Terrestrial Systems

There is a significant lack of specific ecotoxicological data for this compound. targetmol.com Safety Data Sheets for the compound often state "no data available" for toxicity to aquatic organisms such as fish, daphnia, and algae. targetmol.com

In the absence of direct data, assessments often rely on read-across approaches from structurally similar chemicals. For example, the environmental risk of other pentanoate esters used as fragrance ingredients has been evaluated, and in some cases, they have been found not to be persistent, bioaccumulative, and toxic (PBT). nih.gov However, it is crucial to note that even small structural differences can lead to different toxicological profiles.

General classifications for some hazardous chemicals indicate that they can be toxic or very toxic to aquatic life with long-lasting effects. nih.gov Without specific testing, the potential for this compound to cause such effects remains unconfirmed.

Remediation Strategies for Environmental Contamination Research

There are no remediation strategies specifically developed for this compound contamination documented in the available literature. However, general remediation approaches for organic contaminants in soil and water could be applicable.

These strategies include:

Adsorption: Using materials like activated carbon to bind and remove the contaminant from water.

Advanced Oxidation Processes (AOPs): Technologies such as ozonation and photocatalysis can be used to degrade organic pollutants. mdpi.comresearchgate.net For instance, photocatalytic ozonation using titanium dioxide (TiO2) as a catalyst under UV radiation can generate highly reactive hydroxyl radicals capable of breaking down organic molecules. mdpi.comresearchgate.net

Bioremediation: Utilizing microorganisms to degrade the contaminant. This can involve enhancing the conditions for naturally occurring microbes or introducing specific strains known to degrade similar compounds. mdpi.com

Controlled Incineration: For concentrated waste or contaminated materials, high-temperature incineration in a licensed facility is a potential disposal method. targetmol.com

The selection of a remediation strategy would depend on the concentration of the contaminant, the environmental medium affected (soil, water, or air), and site-specific conditions.

Future Directions and Emerging Research Avenues for Ethyl 2 Propylpentanoate

Exploration of New Therapeutic Paradigms and Target Identification

The therapeutic landscape of valproic acid (VPA) is expanding beyond its traditional use in epilepsy, bipolar disorder, and migraine prophylaxis. mdpi.comnih.gov This expansion provides a roadmap for exploring the potential of its derivatives, including Ethyl 2-propylpentanoate (B1229163). Researchers are investigating VPA and its analogues for a range of other conditions, including various cancers and neurodegenerative diseases. mdpi.comresearchgate.net The core mechanisms of action, such as histone deacetylase (HDAC) inhibition, are central to these new therapeutic explorations. nih.govnih.gov

Future research into Ethyl 2-propylpentanoate is likely to focus on leveraging these known mechanisms for new indications. As an ester, its altered lipophilicity could influence its ability to cross the blood-brain barrier, potentially enhancing its efficacy in central nervous system (CNS) disorders or reducing systemic side effects. ontosight.ai The development of novel structural derivatives of VPA has already shown promise, with some compounds exhibiting more potent neuroprotective effects and HDAC inhibition than the parent molecule. nih.gov

Key areas for future investigation include:

Neurodegenerative Diseases: VPA has shown potential in models of Alzheimer's and Parkinson's disease. researchgate.net Research could explore if this compound offers enhanced neuroprotection or disease-modifying effects.

Oncology: The role of VPA as an HDAC inhibitor is being actively investigated for cancer therapy. nih.govuliege.be Studies on this compound could focus on its efficacy against various tumor cell lines, potentially as part of combination therapies. mdpi.com

Inflammatory and Immune Disorders: Emerging evidence suggests VPA can modulate immune cell function, presenting opportunities for its use in treating inflammatory and autoimmune diseases. nih.gov The immunomodulatory properties of this compound remain a largely unexplored frontier.

| Potential Therapeutic Area | Underlying Mechanism of Action (based on VPA) | Potential Advantage of this compound |

| Neurodegenerative Diseases | HDAC Inhibition, Neuroprotection researchgate.netnih.gov | Potentially altered blood-brain barrier penetration ontosight.ai |

| Cancer | HDAC Inhibition, Induction of Apoptosis nih.govmdpi.com | Modified cellular uptake and metabolism |

| Immune Disorders | Modulation of Immune Cell Function nih.gov | Different pharmacokinetic profile affecting immune response |

Development of Advanced Analytical Techniques for Comprehensive Characterization

The accurate quantification of valproic acid and its derivatives is crucial for both clinical monitoring and research. A significant challenge in analyzing VPA is its lack of a chromophore, which complicates detection using standard High-Performance Liquid Chromatography (HPLC) with UV detectors. nih.govresearchgate.net Consequently, many established methods rely on gas chromatography (GC) or require derivatization to make the molecule detectable by HPLC. nih.govresearchgate.netukaazpublications.com

Future research in analytical chemistry will focus on developing more sensitive, specific, and efficient methods for characterizing this compound and its metabolites. These advancements are critical for detailed pharmacokinetic and pharmacodynamic studies.

Emerging analytical trends include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS is increasingly used for VPA analysis. synabs.be Future method development will likely focus on creating high-throughput LC-MS/MS assays for this compound in various biological matrices.

Novel Derivatization Reagents: Research into new chemical derivatization techniques aims to create VPA esters that are more easily detectable. nih.govresearchgate.net A 2020 study successfully used trichlorophenol and 2-hydroxyacetophenone (B1195853) to add detectable chromophores to VPA, enabling quantification at very low concentrations. nih.gov

Advanced Immunoassays: The development of monoclonal antibodies with high specificity for valproate offers a promising alternative to chromatography-based methods, potentially leading to faster and more accessible assays for therapeutic drug monitoring. synabs.be

| Analytical Technique | Principle | Advantage for this compound Analysis | Limitation |

| Gas Chromatography (GC) | Separation in a gaseous mobile phase. ukaazpublications.com | High accuracy for VPA. synabs.be | Often requires derivatization and specialized equipment. nih.govsynabs.be |

| HPLC with UV Detection | Separation in a liquid mobile phase, detection via UV light absorption. ukaazpublications.com | Widely available. | VPA lacks a natural chromophore, requiring derivatization. nih.govresearchgate.net |

| LC-MS/MS | Combines HPLC separation with mass-based detection. synabs.be | High sensitivity and specificity; considered the gold standard. synabs.be | Higher cost and complexity. synabs.be |

| Advanced Immunoassays | Uses specific antibodies to detect the target molecule. synabs.be | High potential for speed, specificity, and accessibility. synabs.be | Requires development of highly specific monoclonal antibodies. synabs.be |

Integration of "Omics" Technologies in Pharmacological and Toxicological Research

"Omics" technologies—genomics, proteomics, and metabolomics—are revolutionizing our understanding of how drugs like valproic acid exert their effects at a molecular level. umich.edunih.govumich.edu These high-throughput methods offer a holistic view of the cellular changes induced by a compound, moving beyond traditional single-target analysis. umich.edu

For this compound, the integration of omics can elucidate its precise mechanisms of action, identify biomarkers for efficacy and toxicity, and pave the way for personalized medicine. nih.gov Research on VPA in the context of traumatic brain injury has already demonstrated the power of omics in identifying complex gene and protein networks modulated by the drug. umich.eduumich.eduresearchgate.net

Future research directions using omics for this compound include:

Pharmacogenomics: Identifying genetic variations that influence an individual's response to this compound, which could help predict efficacy.

Proteomics: Analyzing large-scale changes in protein expression and post-translational modifications following treatment. This can reveal novel drug targets and pathways. umich.edu VPA administration has been shown to induce significant proteomic changes related to cell death, survival, and metabolism. umich.edu

Metabolomics: Studying the global metabolic profile to understand how this compound affects cellular metabolism and to identify metabolic biomarkers of its effects. nih.gov

Transcriptomics: Using techniques like RNA sequencing to examine how the compound alters gene expression, providing insights into its broad cellular impact. umich.edu

Sustainable Chemistry and Process Intensification in this compound Production

The principles of green chemistry and sustainable manufacturing are becoming increasingly important in the pharmaceutical industry. tandfonline.comnih.gov Research in this area aims to develop production methods that are more efficient, less hazardous, and environmentally benign.

The synthesis of valproic acid and its derivatives traditionally involves multi-step processes that can use hazardous reagents and generate significant waste. google.comenvironmentclearance.nic.in Future research will focus on optimizing the synthesis of this compound to align with green chemistry principles.

Key areas for innovation include:

Flow Chemistry: Integrated flow-based synthesis offers a more sustainable and efficient alternative to traditional batch processing for producing sodium valproate, a closely related compound. researchgate.net This approach can improve reaction control, reduce waste, and enhance safety.

Catalyst Development: Screening for more effective and environmentally friendly catalysts can expedite reaction rates and improve yields and purity in the synthesis process. e3s-conferences.org

Alternative Starting Materials: Investigating the use of bio-based or renewable starting materials. For instance, one patented green preparation method for a key intermediate of VPA derivatives utilizes recycled sodium bromide from the production process itself. google.com

Process Optimization: Optimizing reaction conditions, such as solvent choice and temperature, to maximize yield and purity while minimizing energy consumption and waste generation. e3s-conferences.orgresearchgate.net For example, optimizing the synthesis of valproic acid by using propane-1-ol instead of ethanol (B145695) has been shown to shorten reaction times. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-propylpentanoate, and how do variations in catalysts or solvents affect yield?

this compound is typically synthesized via esterification or transesterification. Evidence from copper-catalyzed intramolecular C–H insertion reactions highlights the use of n-butyllithium and THF as solvents, achieving a 64% yield after purification by silica gel chromatography with ethyl acetate/hexane (20:80) . Methodological considerations include controlling reaction temperature (e.g., maintaining anhydrous conditions) and optimizing stoichiometric ratios of reactants (e.g., mthis compound and sulfones). Variations in solvent polarity and catalyst loading (e.g., copper vs. palladium catalysts) should be systematically tested using design-of-experiments (DoE) frameworks.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. For example, -NMR of related compounds (e.g., 2-aminothis compound) shows distinct proton environments, such as triplet signals at δ 0.85 ppm (terminal methyl groups) and multiplet signals for branched alkyl chains . Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) are recommended for purity assessment. Flash chromatography with gradients like DCM/MeOH (9.5:0.5) effectively isolates derivatives .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

Systematic validation using standardized protocols is essential. For instance, density values for structurally similar esters (e.g., mthis compound: 871.00 kg/m³ at 293.15 K) can guide comparative studies . Discrepancies may arise from impurities or measurement techniques (e.g., pycnometry vs. computational predictions). Researchers should cross-reference data from peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in copper-catalyzed asymmetric syntheses?

Copper catalysts facilitate carbene transfer reactions, as seen in the desymmetrization of α-diazo-β-oxosulfones. The reaction mechanism involves a copper-carbene intermediate, with stereoselectivity influenced by ligand design (e.g., chiral bisoxazolines) and solvent effects. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map transition states and enantiomeric excess (ee) outcomes .

Q. How do structural modifications of this compound impact its pharmacological activity, particularly as a histone deacetylase (HDAC) inhibitor?

Sodium 2-propylpentanoate (valproate) derivatives exhibit HDAC inhibition (IC₅₀ = 0.4 μM for HDAC1) by chelating zinc ions in the enzyme’s active site . Structure-activity relationship (SAR) studies suggest that branching (e.g., 2-propyl vs. linear chains) enhances blood-brain barrier permeability. In vitro assays (e.g., fluorescence-based HDAC activity screens) and molecular docking simulations are critical for optimizing neuroinflammatory targeting .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound toxicity studies?

Multivariate analysis (e.g., principal component analysis) can identify confounding variables, such as metabolic instability in hepatocyte assays. Researchers should report confidence intervals for LD₅₀ values and apply post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Meta-analyses of existing literature must account for publication bias using funnel plots .

Q. How can in vivo models elucidate the neuroinflammatory modulation mechanisms of this compound derivatives?

Rodent models of neuroinflammation (e.g., LPS-induced microglial activation) paired with LC-MS/MS quantification of brain metabolites are effective. For example, 2-((4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenamido)this compound reduces pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% in murine studies . Longitudinal imaging (e.g., PET scans with F-labeled tracers) and transcriptomic profiling (RNA-seq) further clarify mechanistic pathways.

Methodological Tables

| Property | This compound | Mthis compound | Source |

|---|---|---|---|

| Density (kg/m³, 293.15 K) | - | 871.00 | |

| Synthetic Yield (%) | 64 (via C–H insertion) | 45–68 (flash chromatography) | |

| HDAC1 Inhibition (IC₅₀) | 0.4 μM (sodium derivative) | N/A |

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro